
L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)- is a compound with the molecular formula C16H15NO3 and a molecular weight of 269.2952 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)- typically involves the benzoylation of L-phenylalanine. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine . The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an antidiabetic agent.
Wirkmechanismus
The mechanism of action of L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting metabolic processes. For example, it may inhibit the enzyme carboxypeptidase A, which plays a role in the degradation of enkephalins, leading to potential analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzoyl-D-phenylalanine
- N-Acetyl-L-phenylalanine
- L-Phenylalanine methyl ester hydrochloride
Uniqueness
L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)- is unique due to its specific benzoyl group attached to the phenylalanine molecule. This modification imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
80165-44-2 |
|---|---|
Molekularformel |
C25H24N2O4 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H24N2O4/c28-23(20-14-8-3-9-15-20)26-21(16-18-10-4-1-5-11-18)24(29)27-22(25(30)31)17-19-12-6-2-7-13-19/h1-15,21-22H,16-17H2,(H,26,28)(H,27,29)(H,30,31)/t21-,22+/m1/s1 |
InChI-Schlüssel |
XHHGICRKFOUSQV-YADHBBJMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


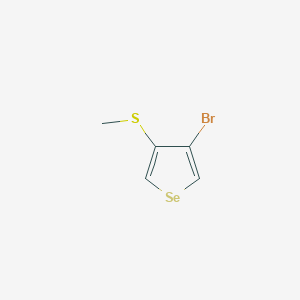
![Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate](/img/structure/B14424070.png)
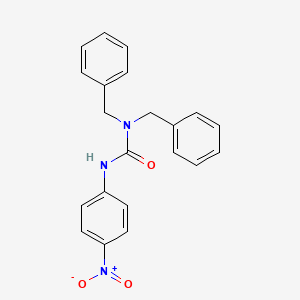
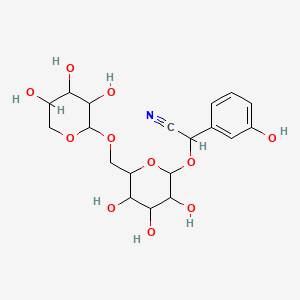
![N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine](/img/structure/B14424097.png)
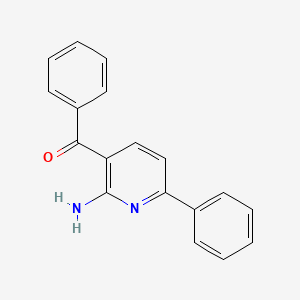
![4-[2-(1H-Imidazol-1-yl)ethoxy]phenol](/img/structure/B14424107.png)
![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)


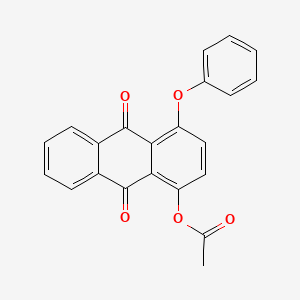
![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)

![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)
